molecular formula C9H14IN3 B1450276 1,1-Dimethyl-2-phenylguanidine hydroiodide CAS No. 69561-87-1

1,1-Dimethyl-2-phenylguanidine hydroiodide

Cat. No. B1450276
CAS RN: 69561-87-1
M. Wt: 291.13 g/mol
InChI Key: SWYVMYXLICMVED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1-Dimethyl-2-phenylguanidine hydroiodide is C9H14IN3 . The average mass is 291.132 Da and the monoisotopic mass is 291.023224 Da .


Physical And Chemical Properties Analysis

1,1-Dimethyl-2-phenylguanidine hydroiodide has a molecular weight of 291.13 g/mol. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .

Scientific Research Applications

Synthesis and Structural Analysis

1,1-Dimethyl-2-phenylguanidine hydroiodide is involved in the synthesis of various chemical compounds. For example, it plays a role in the formation of iodine inclusion compounds, such as in the study by Megen, Jablonka, and Reiss (2014), where 2,2-dimethylpropane-1,3-diamine reacted with hydroiodic acid and iodine to form new polyiodides (Megen, Jablonka, & Reiss, 2014). These compounds are characterized using spectroscopic methods and powder diffraction, emphasizing the compound's utility in creating novel structures and analyzing their properties.

Role in Heterocyclic Synthesis

This compound is also significant in heterocyclic synthesis. For instance, Fadda et al. (2012) utilized similar compounds in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012). These derivatives have potential applications in various fields, including pharmaceuticals and material science.

Antimicrobial Activity

Research by Reddy et al. (2009) demonstrated the synthesis of compounds using dimethylguanidine as a catalyst, which showed higher antimicrobial activity than standard compounds (Reddy, Reddy, Reddy, Kumar, Reddy, & Reddy, 2009). This highlights the potential application of 1,1-Dimethyl-2-phenylguanidine hydroiodide in developing new antimicrobial agents.

Applications in Polymer Science

In the field of polymer science, Liu et al. (2014) developed a strategy for synthesizing guanidinium-functionalized polymers with improved stability (Liu, Li, Dai, Wang, Jin, & Bai, 2014). The use of 1,1-Dimethyl-2-phenylguanidine hydroiodide in this context could be critical for enhancing the properties of polymers, particularly for applications in membrane technology and material engineering.

Applications in Organic Chemistry

In organic chemistry, the compound is used for synthesizing various organic complexes. As demonstrated by Kawahata et al. (2005), o-phenylenebis(N,N'-dimethyl-N,N'-ethylene)guanidine, a derivative of this compound, was used as a hydrogen acceptor in forming crystalline complexes (Kawahata, Yamaguchi, & Ishikawa, 2005). This research exemplifies its utility in creating novel organic structures and studying their properties.

properties

IUPAC Name

1,1-dimethyl-2-phenylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVMYXLICMVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-2-phenylguanidine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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